molecular formula C42H78NO8P B1265273 [(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate CAS No. 203393-39-9

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1265273
CAS No.: 203393-39-9
M. Wt: 756 g/mol
InChI Key: CNNSEHUKQJCGTE-UPPWDXJYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is a type of phosphatidylcholine, which is a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound consists of a palmitic acid (16:0) and a linolenic acid (18:3) with cis double bonds at positions 6, 9, and 12.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” typically involves the esterification of glycerol with palmitic acid and linolenic acid. The reaction is catalyzed by enzymes such as phospholipase D or chemical catalysts like dicyclohexylcarbodiimide (DCC) in the presence of dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents and inert atmospheres to prevent oxidation of the unsaturated fatty acids.

Industrial Production Methods

Industrial production of phosphatidylcholines, including “this compound,” often involves extraction from natural sources such as egg yolk or soybeans. The extracted lipids are then purified using techniques like chromatography. Enzymatic methods are also employed to achieve specific fatty acid compositions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The linolenic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.

    Hydrolysis: Phosphatidylcholines can be hydrolyzed by phospholipases, resulting in the formation of lysophosphatidylcholine and free fatty acids.

    Transesterification: This reaction can occur in the presence of alcohols and catalysts, leading to the exchange of fatty acid chains.

Common Reagents and Conditions

    Oxidation: Oxygen or reactive oxygen species (ROS) in the presence of metal catalysts.

    Hydrolysis: Phospholipase enzymes under physiological conditions.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Lysophosphatidylcholine and free fatty acids.

    Transesterification: Modified phosphatidylcholines with different fatty acid chains.

Scientific Research Applications

Chemistry

In chemistry, “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is used as a model compound to study lipid oxidation and membrane dynamics. It is also employed in the synthesis of liposomes for drug delivery systems.

Biology

In biological research, this compound is used to investigate the role of phosphatidylcholines in cell membrane structure and function. It is also studied for its involvement in cellular signaling pathways.

Medicine

In medicine, “this compound” is explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties. It is also used in the formulation of lipid-based drug delivery systems.

Industry

In the industrial sector, this compound is utilized in the production of cosmetics and nutraceuticals due to its beneficial effects on skin health and metabolism.

Mechanism of Action

The mechanism of action of “[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. The linolenic acid moiety can be metabolized into bioactive lipid mediators that participate in signaling pathways. These mediators can modulate inflammation, oxidative stress, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    PC(160/181(9Z)): Contains a monounsaturated fatty acid (oleic acid) instead of linolenic acid.

    PC(160/182(9Z,12Z)): Contains a diunsaturated fatty acid (linoleic acid) instead of linolenic acid.

    PC(180/183(6Z,9Z,12Z)): Contains stearic acid (18:0) instead of palmitic acid.

Uniqueness

“[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate” is unique due to the presence of linolenic acid, which has three cis double bonds. This structure imparts distinct biophysical properties to the compound, such as increased membrane fluidity and susceptibility to oxidation. These characteristics make it particularly valuable in studies related to lipid oxidation and membrane dynamics.

Properties

CAS No.

203393-39-9

Molecular Formula

C42H78NO8P

Molecular Weight

756 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H78NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,25,27,40H,6-13,15,17-19,22-24,26,28-39H2,1-5H3/b16-14-,21-20-,27-25-/t40-/m1/s1

InChI Key

CNNSEHUKQJCGTE-UPPWDXJYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

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